molecular formula C15H16N2O5 B3034448 Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate CAS No. 177492-53-4

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate

Cat. No.: B3034448
CAS No.: 177492-53-4
M. Wt: 304.3 g/mol
InChI Key: CYASAEFZXSTBML-UHFFFAOYSA-N
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Description

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate is an organic compound with a complex structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate typically involves the condensation of diethyl malonate with 5-amino-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge between the benzoxazole ring and the malonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the malonate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((1,3-benzoxazol-6-ylamino)methylene)malonate
  • Diethyl 2-((1,3-benzothiazol-5-ylamino)methylene)malonate
  • Diethyl 2-((1,3-benzimidazol-5-ylamino)methylene)malonate

Uniqueness

Diethyl 2-((1,3-benzoxazol-5-ylamino)methylene)malonate is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

diethyl 2-[(1,3-benzoxazol-5-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-20-14(18)11(15(19)21-4-2)8-16-10-5-6-13-12(7-10)17-9-22-13/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASAEFZXSTBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)OC=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188997
Record name 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177492-53-4
Record name 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177492-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[(5-benzoxazolylamino)methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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